2-Ethoxycarbonyl-5-ethylphenylboronic acid pinacol ester
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Overview
Description
2-Ethoxycarbonyl-5-ethylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C17H25BO4. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycarbonyl-5-ethylphenylboronic acid pinacol ester typically involves the reaction of 2-Ethoxycarbonyl-5-ethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-Ethoxycarbonyl-5-ethylphenylboronic acid+Pinacol→2-Ethoxycarbonyl-5-ethylphenylboronic acid pinacol ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycarbonyl-5-ethylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and produces biaryl or vinyl-aryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The ester can be hydrolyzed to yield the corresponding boronic acid and pinacol.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed through oxidation reactions.
Boronic Acids: Formed through hydrolysis reactions.
Scientific Research Applications
2-Ethoxycarbonyl-5-ethylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Chemical Biology: Used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonyl-5-ethylphenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-Ethoxycarbonyl-5-ethylphenylboronic acid pinacol ester can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the ethoxycarbonyl and ethyl groups, making it less versatile in certain reactions.
2-Methoxycarbonylphenylboronic Acid Pinacol Ester: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group, which can affect its reactivity and stability.
4-Ethylphenylboronic Acid Pinacol Ester: Lacks the ethoxycarbonyl group, making it less suitable for certain synthetic applications.
The unique combination of the ethoxycarbonyl and ethyl groups in this compound provides it with distinct reactivity and stability, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
ethyl 4-ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-7-12-9-10-13(15(19)20-8-2)14(11-12)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALXENSAFBZBKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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